molecular formula C22H16N2O2S B2502105 4-benzoyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 325986-75-2

4-benzoyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2502105
CAS RN: 325986-75-2
M. Wt: 372.44
InChI Key: MSSDDCJIQBGCSH-FCQUAONHSA-N
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Description

The compound "4-benzoyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including their role as anti-inflammatory, antifungal, anticancer, and electrophysiological agents.

Synthesis Analysis

The synthesis of benzamide derivatives often involves cyclization reactions and the use of microwave irradiation to improve yields and reaction times. For instance, N-substituted benzamides have been synthesized through base-catalyzed cyclization of thioureas with bromoacetone under microwave irradiation, providing a cleaner and more efficient method compared to traditional thermal heating . Similarly, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives have been synthesized via a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation with copper(II) chloride to yield cyclic systems . These methods highlight the advancements in the synthesis of benzamide derivatives, aiming for more sustainable and efficient processes.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . These analyses provide detailed information on the positions of atoms, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. For example, the coordination of benzamide derivatives to copper(II) ions results in the formation of stable planar geometries around the central ion . Additionally, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been reported as a green synthesis approach for producing thiazolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents on the benzamide ring can lead to variations in molecular conformations and modes of supramolecular aggregation . These properties are important for the compound's solubility, stability, and reactivity, which in turn affect its biological activity and potential as a therapeutic agent.

Relevant Case Studies

Several studies have evaluated the biological activities of benzamide derivatives. For instance, some benzamide derivatives have shown significant cytotoxicity against various human cancer cell lines, with certain derivatives and their metal complexes demonstrating smaller IC50 values, indicating higher potency . Other derivatives have been assessed for their antifungal activity, exhibiting low to moderate effectiveness . Additionally, benzamide derivatives have been studied for their anti-inflammatory and anticancer properties, with novel compounds synthesized and tested for these activities .

Scientific Research Applications

Synthesis and Characterization

  • Development of Novel Derivatives : A study by Hossaini et al. (2017) focuses on the synthesis of new derivatives of the compound, using various amines and methyl bromoacetate. This work contributes to the understanding of the chemical behavior and potential applications of the compound (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).

Potential Pharmacological Applications

Chemical Properties and Reactions

  • Thermal Decomposition Studies : A study by Uchida et al. (1981) examines the thermal decomposition of related compounds, providing insight into the stability and behavior of 4-benzoyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide under different conditions (Uchida, Kobayashi, & Kozuka, 1981).

Anticancer Research

  • Anticancer Activity Evaluation : Ravinaik et al. (2021) designed and synthesized derivatives of the compound and evaluated their anticancer activity against various cancer cell lines, indicating its potential as a basis for developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Advanced Material Applications

  • Conductive Polymer Synthesis : Abdel-Rahman et al. (2023) synthesized polyamide-conductive polymers based on derivatives of this compound for applications in electrochemical detection of anticancer drugs (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).

properties

IUPAC Name

4-benzoyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-24-18-9-5-6-10-19(18)27-22(24)23-21(26)17-13-11-16(12-14-17)20(25)15-7-3-2-4-8-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSDDCJIQBGCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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